

# Application Note: Detection of Perfluoropropanesulfonic Acid (PFPrS) in Landfill Leachate

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## Compound of Interest

Compound Name: *Perfluoropropanesulfonic acid*

Cat. No.: *B3041934*

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Audience: Researchers, scientists, and environmental professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **perfluoropropanesulfonic acid** (PFPrS), a short-chain per- and polyfluoroalkyl substance (PFAS), in complex landfill leachate matrices. The methodology is based on established protocols such as U.S. EPA Method 1633 and utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Introduction

Landfill leachate is a highly complex aqueous matrix containing a wide variety of organic and inorganic contaminants. Among these are per- and polyfluoroalkyl substances (PFAS), which are of significant environmental concern due to their persistence, bioaccumulative potential, and potential adverse health effects. **Perfluoropropanesulfonic acid** (PFPrS) is a three-carbon, short-chain perfluoroalkane sulfonate that is increasingly being detected in environmental samples. Its high polarity and mobility make it a challenging analyte to quantify in complex matrices like landfill leachate.

The accurate detection and quantification of PFPrS in landfill leachate are crucial for assessing the environmental impact of landfills and for developing effective treatment strategies. This application note details a robust and sensitive method for the analysis of PFPrS in landfill

leachate, primarily following the guidelines of U.S. EPA Method 1633, which is validated for non-potable water matrices, including landfill leachate.[1][2][3]

## Experimental Protocol

This protocol outlines the necessary steps for sample collection, preparation, extraction, and analysis of PFPrS in landfill leachate.

## Sample Collection and Preservation

Proper sample collection is critical to avoid cross-contamination with PFAS from sampling equipment or containers.

- **Containers:** Collect samples in high-density polyethylene (HDPE) or polypropylene bottles that have been certified to be PFAS-free.
- **Sampling Procedure:** When collecting leachate, it is recommended to collect samples from free-flowing sources to ensure representativeness. For still water bodies, the potential for surface layer enrichment of PFAS should be considered.[4]
- **Sample Volume:** For landfill leachate, a sample volume of 100-250 mL is typically sufficient due to the expected high concentrations of contaminants.[4][5]
- **Preservation:** Samples should be cooled to  $\leq 6$  °C immediately after collection and stored in the dark.[5] Analysis should be performed as soon as possible.

## Sample Preparation and Solid-Phase Extraction (SPE)

Due to the complexity of the landfill leachate matrix, a thorough sample preparation and cleanup procedure is essential. Solid-phase extraction is the most common technique for the extraction and concentration of PFAS from aqueous samples.[2] Weak anion exchange (WAX) SPE cartridges are particularly effective for retaining both short and long-chain PFAS, including PFPrS.[1]

Materials:

- Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 mL, 150 mg)

- Methanol (HPLC or LC-MS grade)
- Reagent water (PFAS-free)
- Ammonium hydroxide solution (e.g., 0.1% in methanol)
- Acetic acid
- Isotopically labeled internal standards (for isotope dilution method)

Procedure:

- Sample Pre-treatment: Allow the leachate sample to come to room temperature. If the sample contains a high concentration of suspended solids, it may be necessary to centrifuge or filter it. However, this should be done with caution as PFAS can adsorb to particulate matter.
- SPE Cartridge Conditioning:
  - Condition the WAX SPE cartridge by passing 15 mL of methanol through it.
  - Equilibrate the cartridge with 18 mL of reagent water. Do not allow the cartridge to go dry. [\[6\]](#)
- Sample Loading:
  - Spike the sample with isotopically labeled internal standards if using an isotope dilution method.
  - Load the pre-treated leachate sample onto the conditioned SPE cartridge at a flow rate of approximately 5-8 mL/min. [\[6\]](#)
- Cartridge Washing:
  - After loading, wash the cartridge with reagent water to remove any non-retained matrix components.
- Cartridge Drying:

- Dry the cartridge by passing nitrogen or clean air through it for a sufficient amount of time to remove residual water.
- Elution:
  - Elute the retained PFAS, including PFPrS, from the cartridge using a basic methanolic solution (e.g., 0.1% ammonium hydroxide in methanol). The elution can be performed in two steps with a smaller volume of eluent each time to ensure complete recovery.
- Concentration and Reconstitution:
  - The eluate is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
  - The concentrated extract is then reconstituted in a suitable solvent, usually a mixture of methanol and water, prior to LC-MS/MS analysis.

## LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS due to its high sensitivity and selectivity.<sup>[7]</sup>

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters for PFPrS:

- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with ammonium acetate or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for PFPrS is  $[M-H]^-$ , and specific product ions are monitored.

Parameter	Value
Precursor Ion (m/z)	249
Product Ion 1 (Quantifier)	80
Product Ion 2 (Qualifier)	99
Collision Energy (CE)	Optimized for the specific instrument

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

## Data Presentation

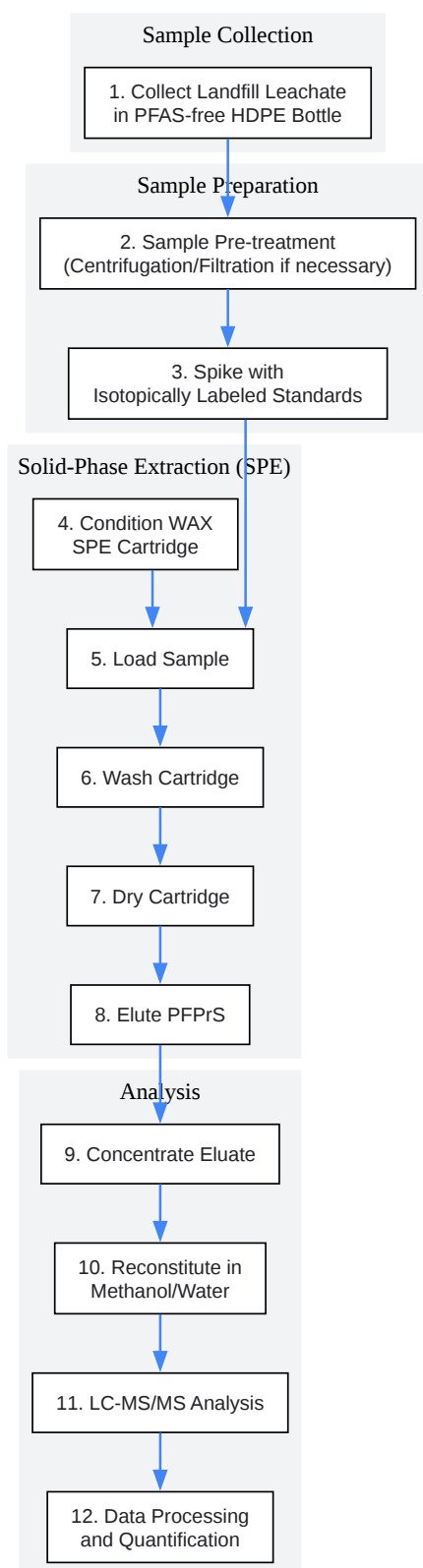
The following table summarizes typical quantitative performance data for the analysis of short-chain PFAS, including PFPrS, in complex aqueous matrices. It is important to note that specific performance metrics can vary between laboratories and with the exact composition of the landfill leachate. Data for PFPrS in landfill leachate is not widely published; therefore, data from similar complex matrices like wastewater are included for reference.

Analyte	Matrix	Method Detection Limit (MDL) (ng/L)	Limit of Quantification (LOQ) (ng/L)	Recovery (%)
PFPrS	Wastewater	Data not widely available	Data not widely available	Data not widely available
PFBS (surrogate for short-chain PFSA)	Wastewater	0.3 - 0.8	1.0 - 2.5	70 - 130
PFBA (short-chain PFCA)	Wastewater	0.5 - 1.5	1.5 - 5.0	70 - 130

Disclaimer: The values presented are typical ranges and should be established and verified by each laboratory for their specific instrumentation and matrix as part of the method validation process.

## Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the detection of PFPrS in landfill leachate.



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Caption: Experimental workflow for PFPrS detection in landfill leachate.

## Conclusion

The analytical protocol described in this application note provides a robust framework for the reliable detection and quantification of **perfluoropropanesulfonic acid** (PFPrS) in challenging landfill leachate samples. Adherence to strict quality control measures, including the use of isotopically labeled internal standards and certified PFAS-free materials, is paramount for achieving accurate results. This methodology, based on U.S. EPA Method 1633, enables researchers and environmental professionals to effectively monitor the presence of this emerging contaminant in landfill environments.

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